molecular formula C16H18INO B1258499 3-(2-iodophenoxy)-N-methyl-3-phenyl-1-propanamine

3-(2-iodophenoxy)-N-methyl-3-phenyl-1-propanamine

Cat. No. B1258499
M. Wt: 367.22 g/mol
InChI Key: SVWCZHHSRIZTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-iodophenoxy)-N-methyl-3-phenyl-1-propanamine is an aromatic ether.

Scientific Research Applications

Chromatographic and Mass Spectral Analysis

A study conducted by Deruiter, Clark, and Noggle (1990) highlights the development of analytical methods to distinguish compounds similar to 3-(2-iodophenoxy)-N-methyl-3-phenyl-1-propanamine from other related compounds using liquid chromatographic and mass spectral analysis. This research contributes to the forensic field, especially in identifying and differentiating various compounds that are structurally similar (Deruiter, Clark, & Noggle, 1990).

Synthesis and Chemical Properties

O’Brien, Phillips, and Towers (2002) explored the synthesis of N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines, providing insights into the chemical properties and synthesis techniques of compounds structurally related to this compound. This work adds to our understanding of the chemical synthesis processes for related compounds (O’Brien, Phillips, & Towers, 2002).

Pharmacokinetics and Metabolism

Wu et al. (2006) conducted a study on the pharmacokinetics and metabolism of a compound structurally similar to this compound. This research provides valuable information on the absorption, clearance, distribution, and metabolic pathways of related compounds, which is crucial for understanding their behavior in biological systems (Wu et al., 2006).

Analytical Techniques in Toxicology

Bykov et al. (2017) developed methods for determining trace amounts of N-methyl-1-phenol-2-propanamine in urine samples using molecular-imprinted polymer-based sorbents. Their research contributes to the field of forensic and clinical toxicology, offering advanced analytical techniques for detecting and analyzing compounds related to this compound (Bykov et al., 2017).

properties

Molecular Formula

C16H18INO

Molecular Weight

367.22 g/mol

IUPAC Name

3-(2-iodophenoxy)-N-methyl-3-phenylpropan-1-amine

InChI

InChI=1S/C16H18INO/c1-18-12-11-15(13-7-3-2-4-8-13)19-16-10-6-5-9-14(16)17/h2-10,15,18H,11-12H2,1H3

InChI Key

SVWCZHHSRIZTQG-UHFFFAOYSA-N

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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